2-Benzyl-7-bromoisoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-7-bromoisoindolin-1-one is a chemical compound belonging to the isoindolinone family. Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The compound’s structure features a benzyl group and a bromine atom attached to an isoindolinone core, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-7-bromoisoindolin-1-one typically involves the bromination of 2-benzylisoindolin-1-one. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a free-radical mechanism, selectively brominating the 7-position of the isoindolinone ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-7-bromoisoindolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The carbonyl group in the isoindolinone ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Potassium Permanganate (KMnO4): Used for oxidation reactions.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted isoindolinones can be formed.
Oxidation Products: Benzoic acid derivatives.
Reduction Products: Alcohol derivatives of isoindolinone.
Scientific Research Applications
2-Benzyl-7-bromoisoindolin-1-one has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Benzyl-7-bromoisoindolin-1-one is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The bromine atom and benzyl group may play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. Further studies are needed to identify the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-Benzyl-6-bromoisoindolin-1-one: Another brominated isoindolinone with similar structural features.
N-Isoindoline-1,3-dione Derivatives: Compounds with a similar isoindolinone core but different substituents, known for their diverse biological activities.
Uniqueness: 2-Benzyl-7-bromoisoindolin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. The presence of the bromine atom at the 7-position and the benzyl group enhances its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery .
Properties
Molecular Formula |
C15H12BrNO |
---|---|
Molecular Weight |
302.16 g/mol |
IUPAC Name |
2-benzyl-7-bromo-3H-isoindol-1-one |
InChI |
InChI=1S/C15H12BrNO/c16-13-8-4-7-12-10-17(15(18)14(12)13)9-11-5-2-1-3-6-11/h1-8H,9-10H2 |
InChI Key |
JTJLZQJYVAOOSG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)Br)C(=O)N1CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.